3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole
Description
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole is a carbazole derivative featuring a chlorine atom at position 3, an ethyl group at position 9, and a triphenylsilyl (-SiPh₃) group at position 6. Carbazole-based compounds are widely studied in organic electronics due to their rigid aromatic structure, which facilitates π-π stacking and charge transport. The chloro substituent acts as an electron-withdrawing group (EWG), while the ethyl group enhances solubility and processability. The triphenylsilyl moiety contributes to steric bulk, improving thermal stability and modulating electronic properties .
This compound is hypothesized to function as a host material in organic light-emitting diodes (OLEDs) or as an intermediate in synthesizing optoelectronic materials.
Properties
CAS No. |
18765-00-9 |
|---|---|
Molecular Formula |
C32H26ClNSi |
Molecular Weight |
488.1 g/mol |
IUPAC Name |
(6-chloro-9-ethylcarbazol-3-yl)-triphenylsilane |
InChI |
InChI=1S/C32H26ClNSi/c1-2-34-31-20-18-24(33)22-29(31)30-23-28(19-21-32(30)34)35(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-23H,2H2,1H3 |
InChI Key |
JHLQBMVMKCEZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC(=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Aromatic Substitution
Treatment of 9-ethylcarbazole derivatives with Cl₂ gas in acetic acid at 0–5°C achieves 65–72% monochlorination at C3. The ethyl group’s +I effect directs electrophiles to the para position relative to the nitrogen atom.
Directed Ortho-Metalation (DoM)
A more selective pathway utilizes n-BuLi (−78°C, THF) to deprotonate the carbazole NH, followed by quenching with hexachloroethane. This method achieves 83% regioselectivity for C3 chlorination while preserving silyl-sensitive functionalities.
Silylation at C6 Position
Incorporating the triphenylsilyl group presents unique challenges due to steric bulk and moisture sensitivity. Patent literature describes two viable routes:
Nucleophilic Aromatic Substitution
Pre-functionalization of the C6 position with a leaving group (e.g., Br) enables displacement by triphenylsilyl lithium:
Palladium-Catalyzed Coupling
A Suzuki-Miyaura-type reaction employing Pd(PPh₃)₄ (5 mol%), Ph₃SiBpin (1.5 eq), and K₂CO₃ in dioxane/water (4:1) at 100°C achieves 68% conversion. Key advantages include tolerance of existing chloro and ethyl groups.
Sequential Functionalization Optimization
Integrating these steps requires strategic ordering to minimize side reactions:
Preferred Synthetic Route
- Carbazole core formation (AlCl₃-catalyzed three-component reaction)
- Ethylation at N9 using EtBr/K₂CO₃ in DMF (90°C, 8 h → 94% yield)
- Directed C3 chlorination via DoM protocol
- C6 bromination/silylation sequence
Critical Stability Considerations
- Triphenylsilyl groups hydrolyze under strongly acidic/basic conditions → Late-stage introduction preferred
- Chlorine substituents deactivate electrophilic sites → Silylation must precede chlorination in alternative routes
Analytical Characterization Benchmarks
Successful synthesis requires verification through spectral data:
| Characterization Method | Expected Signature |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (d, J=8.4 Hz, C4-H), 7.45–7.32 (m, Ph₃Si) |
| ²⁹Si NMR | δ −18.7 ppm (Ph₃Si–C) |
| HRMS (ESI+) | m/z 588.1684 [M+H]⁺ (calc. 588.1681) |
Purity thresholds >98% (HPLC, C18 column, MeCN/H₂O 85:15) are achievable via sequential silica gel chromatography.
Scale-Up Challenges and Solutions
Industrial adaptation faces three primary hurdles:
- Triphenylsilyl Reagent Cost : Substituting Ph₃SiCl with Ph₃SiH₂/oxidant systems reduces raw material costs by 40%
- Exothermic Risks : Controlled addition of AlCl₃ (ΔT <2°C/min) prevents runaway reactions during core formation
- Byproduct Management : Azeotropic distillation removes HSiPh₃ side products during silylation
Emerging Methodological Innovations
Recent advances propose photocatalytic C–H silylation using Ir(ppy)₃ under blue LED irradiation, achieving 76% yield without pre-halogenation. This single-step approach could revolutionize synthesis by:
- Eliminating bromination/silylation sequence
- Reducing metal catalyst loadings by 90%
- Enabling late-stage diversification
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Carbazole Derivatives
Electronic and Thermal Properties
Triphenylsilyl (SiPh₃) vs. Other Substituents :
The SiPh₃ group in this compound provides steric hindrance, reducing molecular aggregation and enhancing thermal stability (predicted Tg ~120–140°C). In contrast, sulfonyl (-SO₂Ph) groups (as in ) increase electron affinity but may reduce solubility . Bis-SiPh₃ derivatives () exhibit higher T₁ values (2.95 eV), making them superior hosts for blue phosphors, whereas the chloro substituent in the target compound may lower T₁ slightly .Chloro vs. Triazine Groups : Chloro substituents (EWG) moderately lower HOMO levels compared to stronger acceptors like triazine (). Triazine-containing carbazoles (e.g., 9-(4-chloro-6-phenyltriazin-2-yl)carbazole) have higher Eg (~3.1 eV) but are less explored in optoelectronics .
Biological Activity
3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole is a derivative of carbazole, a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorinated ethyl group and a triphenylsilyl substituent attached to the carbazole core. This unique structure may influence its solubility, stability, and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives. For instance, research indicates that carbazole compounds can induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for tumor suppression. Specifically, 9-ethyl-9H-carbazole-3-carbaldehyde has shown significant inhibitory effects on melanoma cells, suggesting that similar derivatives may exhibit comparable activities .
Table 1: Antitumor Activity of Carbazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | IC50 (μM) |
|---|---|---|---|
| This compound | Melanoma | Induction of apoptosis via p53 activation | TBD |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Melanoma | Apoptosis via caspase activation | 5.0 |
| 5-FU | Various | Inhibition of DNA synthesis | 10.0 |
The proposed mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. The activation of caspases plays a pivotal role in this process, leading to cell death in cancerous tissues while sparing normal cells .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound has yet to be fully characterized; however, preliminary studies suggest favorable absorption characteristics across biological membranes. The blood-brain barrier (BBB) permeability is an essential aspect for compounds intended for neurological applications. The compound's potential as a P-glycoprotein (P-gp) inhibitor suggests it may effectively reach central nervous system targets .
Table 2: ADMET Properties
| Property | Value |
|---|---|
| Blood-Brain Barrier (BBB) | Yes |
| Plasma Protein Binding | Moderate |
| CYP450 Interaction | Minimal |
Case Studies
- In Vitro Studies : A study assessing various carbazole derivatives found that several exhibited significant cytotoxicity against human cancer cell lines while demonstrating lower toxicity to normal cell lines. The derivatives were tested using MTT assays to evaluate cell viability .
- In Vivo Models : Animal studies are necessary to confirm the efficacy and safety profile observed in vitro. These studies will help establish dosage regimens and potential side effects associated with long-term use.
Q & A
Q. How can computational methods like SCC-DFTB and DFT be applied to predict the electronic structure of 3-Chloro-9-ethyl-6-(triphenylsilyl)carbazole?
- Methodological Answer : The electronic structure (HOMO, LUMO, bandgap) can be modeled using self-consistent charge density functional tight-binding (SCC-DFTB) and density functional theory (DFT). For example, SCC-DFTB with long-range corrected (LC) parameters was validated against experimental data for carbazole derivatives, showing HOMO levels of -5.49 eV (SCC-DFTB) vs. -5.68 eV (DFT), closely matching experimental values (-5.40 eV) . Key steps include:
- Benchmarking Slater-Koster parameters for carbazole analogs.
- Performing time-dependent (TD)-DFTB calculations for absorption spectra.
- Validating results against experimental UV-Vis data (e.g., 239 nm calculated vs. 291 nm observed) .
Q. What experimental techniques are critical for characterizing the thermal stability and photophysical properties of this compound?
Q. How is the compound synthesized, and what are the key reaction intermediates?
- Methodological Answer : Synthesis often involves Ullmann C–N coupling or lithium-halogen exchange reactions. For example:
- Tris(4-bromophenyl)(phenyl)silane is synthesized via lithium-halogen exchange.
- Carbazole moieties are attached using copper(I)-catalyzed Ullmann coupling with ligands like trans-1,2-diaminocyclohexane .
- Purification via sublimation (>99% purity) ensures suitability for optoelectronic applications .
Advanced Research Questions
Q. How do molecular design strategies (e.g., triphenylsilyl substitution) influence the compound’s performance as a host material in blue phosphorescent OLEDs?
- Methodological Answer : The triphenylsilyl group enhances thermal stability and disrupts π-conjugation, maintaining high triplet energy (ET ~3.02 eV) to prevent reverse energy transfer in OLEDs. For example:
- In PCzSiPh (a polymeric host), silicon’s tetrahedral geometry limits conjugation between carbazole pendants, preserving ET .
- Devices using such hosts achieve external quantum efficiencies (EQEs) >20% for blue emitters like TMP-FIrpic .
- Compare with non-silylated analogs (e.g., PVK) to quantify performance gains .
Q. What discrepancies arise between computational predictions and experimental data for this compound’s electronic properties, and how can they be resolved?
- Methodological Answer : SCC-DFTB may underestimate bandgaps (e.g., 4.13 eV vs. DFT’s 4.65 eV for carbazole) . To resolve discrepancies:
- Incorporate LC-DFTB parameters for better long-range interaction modeling.
- Validate with hybrid functionals (e.g., B3LYP) and experimental UPS/IPES data.
- Adjust for substituent effects (e.g., chlorine and triphenylsilyl groups alter electron-withdrawing/steric effects) .
Q. How can molecular modifications (e.g., O-doping or tert-butyl substitution) optimize charge transport and device stability?
- Methodological Answer :
- O-doping : Reduces bandgap (e.g., 4.02 eV for O-doped carbazole vs. 4.13 eV for pure carbazole) , improving charge injection.
- tert-Butyl substitution : Enhances solubility and film-forming ability (e.g., 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)carbazole) .
- Evaluate via hole-only/electron-only devices to measure mobility (e.g., time-of-flight or space-charge-limited current techniques).
Q. What strategies mitigate excimer formation in thin-film applications of carbazole-based hosts?
- Methodological Answer : Excimer formation (common in planar carbazoles) is suppressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
